1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine
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Overview
Description
1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-fluoroaniline with pyrrolidine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)pyrrolidin-3-amine
- 1-(3-Fluorophenyl)pyrrolidin-3-amine
- 1-(4-Chloro-3-methylphenyl)pyrrolidin-3-amine
Uniqueness: 1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2/c11-9-2-1-8(5-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGZFVWPRYVPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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